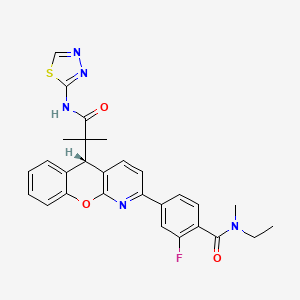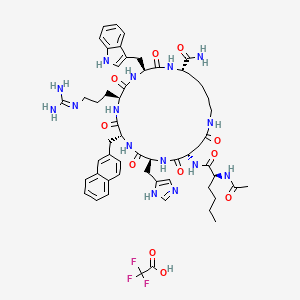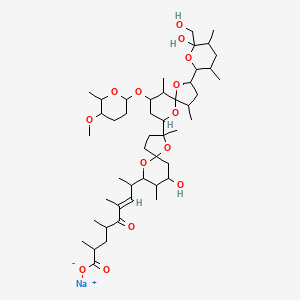
Dianemycin 1-sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dianemycin 1-sodium salt, also known as Nanchangmycin, is a polyether antibiotic with the chemical formula C47H77NaO14 and a molecular weight of 889.11 g/mol . It is primarily known for its antiviral properties, being active against viruses such as Zika, West Nile, and dengue . This compound is derived from the fermentation of Streptomyces hygroscopicus and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dianemycin 1-sodium salt is typically produced through the fermentation of Streptomyces hygroscopicus. The fermentation broth is extracted, and the compound is isolated through a series of purification steps, including solvent extraction and crystallization . The reaction conditions for the synthesis involve maintaining the fermentation broth at optimal temperatures and pH levels to ensure maximum yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors, where the conditions are carefully controlled to optimize the growth of Streptomyces hygroscopicus and the production of the antibiotic. The compound is then extracted and purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Dianemycin 1-sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with sodium metaperiodate, which results in the liberation of formaldehyde .
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions can be carried out using palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used to substitute functional groups on the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium metaperiodate produces formaldehyde as a byproduct .
Scientific Research Applications
Dianemycin 1-sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying polyether antibiotics and their chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against viral infections.
Mechanism of Action
Dianemycin 1-sodium salt exerts its effects by disrupting ion transport across biological membranes. It acts as an ionophore, facilitating the transport of monovalent cations such as sodium and potassium across cell membranes . This disruption in ion balance leads to the inhibition of viral replication and the growth of gram-positive bacteria .
Comparison with Similar Compounds
Monensin: Another polyether antibiotic with similar ionophore properties.
Nigericin: Known for its ability to transport potassium ions across membranes.
Lenoremycin: Structurally similar to Dianemycin 1-sodium salt and shares similar biological activities.
Uniqueness: this compound is unique due to its specific antiviral properties and its ability to inhibit a wide range of viruses. Its structure allows for effective ion transport, making it a valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C47H77NaO14 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
sodium;(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate |
InChI |
InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+; |
InChI Key |
XMAIRYYXDCNFKP-HRKWZSCTSA-M |
Isomeric SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


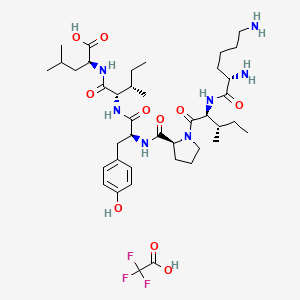
![sodium;8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788408.png)
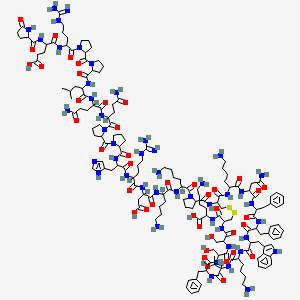
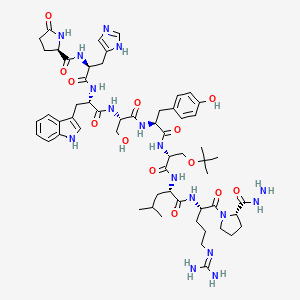
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)


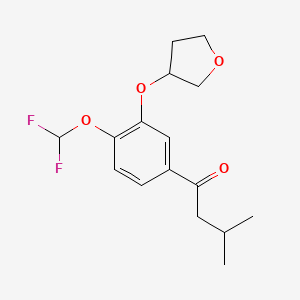
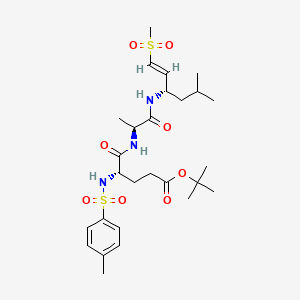
![6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10788462.png)
![N-[2-(4-{[6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl]amino}phenoxy)ethyl]-N-ethylacetamide](/img/structure/B10788478.png)
